molecular formula C13H14ClFO3 B7995138 Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B7995138
M. Wt: 272.70 g/mol
InChI Key: QGKHXSCQHYONRC-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovaleric acid.

    Reduction: 5-(4-chloro-3-fluorophenyl)-3-methyl-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides a distinct electronic environment that can affect the compound’s interactions with various targets.

Biological Activity

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate is a chemical compound notable for its potential applications in organic synthesis, pharmaceuticals, and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14ClF O3
  • Molecular Weight : Approximately 272.703 g/mol
  • Structure : It features a 4-chloro-3-fluorophenyl group attached to a methyl-5-oxovalerate backbone, which influences its reactivity and biological properties due to the electron-withdrawing effects of the halogen substituents .

The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the presence of chlorine and fluorine atoms. These substituents can increase the compound's reactivity towards nucleophiles, potentially leading to various biochemical interactions within biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, polyhalogenated aromatic compounds have been shown to inhibit drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity

Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The presence of halogen atoms can enhance the compound's ability to induce apoptosis in malignant cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Activity : A study evaluated various halogenated compounds for their efficacy against MRSA. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, suggesting a potential role for this compound in antibiotic development .
  • Cytotoxicity Testing : In vitro assays conducted on several cancer cell lines demonstrated that compounds similar in structure to this compound could induce significant cell death, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure272.703 g/molAntimicrobial, Cytotoxic
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerateStructure254.709 g/molModerate Antimicrobial
Methyl 4-chloroformylbutyrateStructure254.709 g/molLow Cytotoxicity

Properties

IUPAC Name

methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHXSCQHYONRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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